N-[2-(3,4-diethoxyphenyl)ethyl]urea
Description
N-[2-(3,4-Diethoxyphenyl)ethyl]urea is a synthetic urea derivative characterized by a urea functional group (-NHCONH₂) attached to a phenethyl backbone substituted with ethoxy groups at the 3- and 4-positions of the aromatic ring.
Properties
CAS No. |
448188-34-9 |
|---|---|
Molecular Formula |
C13H20N2O3 |
Molecular Weight |
252.31 g/mol |
IUPAC Name |
2-(3,4-diethoxyphenyl)ethylurea |
InChI |
InChI=1S/C13H20N2O3/c1-3-17-11-6-5-10(7-8-15-13(14)16)9-12(11)18-4-2/h5-6,9H,3-4,7-8H2,1-2H3,(H3,14,15,16) |
InChI Key |
YZJXLWFQTIOKNR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CCNC(=O)N)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-diethoxyphenyl)ethyl]urea typically involves the reaction of 3,4-diethoxyphenethylamine with an isocyanate or a carbamate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and may require the use of a catalyst or a base to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-diethoxyphenyl)ethyl]urea can undergo various chemical reactions, including:
Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The urea group can be reduced to form amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N-[2-(3,4-diethoxyphenyl)ethyl]urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(3,4-diethoxyphenyl)ethyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy groups and the urea moiety play a crucial role in binding to these targets, thereby modulating their activity. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
Methoxy vs. Ethoxy Substituents
- (±)-N-(1,2-Bis(3,4-dimethoxyphenyl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide (): This compound features methoxy groups at the 3,4-positions of the phenyl rings. Methoxy substituents are smaller and less lipophilic than ethoxy, which may reduce tissue penetration but improve solubility.
Sulfonyloxy Substituents
- N,N′-[2-(p-methoxybenzenesulfonyloxy)phenyl]-N′-(3-(p-methoxybenzenesulfonyloxy)phenyl]urea ():
These urea derivatives incorporate sulfonyloxy groups , which are electron-withdrawing and may act as leaving groups in prodrug designs. Such modifications could enhance reactivity or target specific enzymes in pesticidal applications .- Comparison : Unlike the ethoxy groups in the target compound, sulfonyloxy substituents likely reduce lipophilicity and increase solubility in polar media, favoring different biological interactions.
Functional Group Variations: Urea vs. Carbamate
- Diethofencarb (1-methylethyl (3,4-diethoxyphenyl)carbamate) (): A carbamate pesticide sharing the 3,4-diethoxyphenyl moiety with the target compound. Carbamates are generally more hydrolytically labile than ureas due to the ester linkage, enabling rapid bioactivation or degradation .
Neurological Therapeutics
- The dimethoxy analog in demonstrates opioid receptor-binding activity and applications in Alzheimer’s and Parkinson’s diseases. Ethoxy substitutions in the target compound may modulate these effects by altering blood-brain barrier penetration .
Pesticidal Activity
Physicochemical Properties
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